molecular formula C16H12N2O2S B4280589 3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Cat. No.: B4280589
M. Wt: 296.3 g/mol
InChI Key: FUKWUHABWPUSSB-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative designed for research applications in medicinal chemistry and drug discovery. Quinazolinones are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities . This compound is intended for research use only and is not approved for human, veterinary, or diagnostic applications. Key Research Areas & Potential Mechanisms: Oncology Research: Quinazolinone derivatives are extensively investigated as potential anticancer agents . They often function by inhibiting key kinase enzymes involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Similar compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) carcinomas, and can induce apoptosis and cell cycle arrest . Antimicrobial and Anti-biofilm Research: Quinazolinone derivatives show significant promise in combating bacterial and fungal pathogens . Some derivatives act as anti-virulence agents by inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa through the disruption of quorum sensing systems, a mechanism that may exert less selective pressure for resistance compared to conventional antibiotics . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a reference compound in biochemical and cellular assays to explore its mechanism of action and efficacy against specific molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKWUHABWPUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 3 Acetylphenyl 2 Sulfanyl 4 3h Quinazolinone Analogues

Retrosynthetic Analysis of the 3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes by disconnecting key bonds in the heterocyclic ring.

The primary disconnections are typically made at the N1-C2 and C4-N3 bonds, which form the pyrimidinone ring. This approach simplifies the molecule into two main building blocks: an anthranilic acid derivative and a synthon providing the N3-C2 unit.

Disconnection A (Amide Bond and Thiourea (B124793) Linkage): This strategy involves disconnecting the C4-N3 amide bond and the N1-C2-S linkage. This leads back to 2-aminobenzoyl precursor (like anthranilic acid or isatoic anhydride) and a substituted thiourea, specifically 1-(3-acetylphenyl)thiourea. The thiourea itself can be retrosynthetically derived from 3-aminoacetophenone and a thiocarbonyl source.

Disconnection B (Isothiocyanate Route): A more direct and common disconnection breaks the N1-C2 and N3-C2 bonds. This identifies anthranilic acid and 3-acetylphenyl isothiocyanate as the key precursors. The isothiocyanate provides both the C2 carbon and the N3-substituent in a single reagent.

A visual representation of a plausible retrosynthetic pathway is shown below:

Figure 1: Retrosynthetic Analysis

This analysis suggests that the most efficient forward synthesis would involve the condensation of an anthranilic acid derivative with 3-acetylphenyl isothiocyanate or a related precursor.

Conventional and Advanced Synthetic Approaches to 4(3H)-Quinazolinones

The synthesis of the 4(3H)-quinazolinone core is well-established, with numerous methods ranging from classical condensation reactions to modern catalytic and multi-component strategies. nih.govijprajournal.com

The formation of the quinazolinone ring system is typically the key step in the synthesis. Various starting materials and cyclization conditions have been developed to achieve this transformation efficiently.

From Anthranilic Acid and its Derivatives: The Niementowski reaction, a classic method, involves the condensation of anthranilic acid with amides. tandfonline.com A widely used modern approach involves reacting anthranilic acid with acid anhydrides (e.g., acetic anhydride) to form an intermediate 2-substituted-4H-3,1-benzoxazin-4-one. nih.govtandfonline.com This stable intermediate can then be reacted with a primary amine, such as 3-aminoacetophenone, to yield the corresponding 2,3-disubstituted-4(3H)-quinazolinone. researchgate.netnih.gov

From Isatoic Anhydride (B1165640): Isatoic anhydride is another versatile starting material that serves as a stable and convenient precursor to anthranilic acid derivatives. It can react with amines and a carbon source in one pot to generate the quinazolinone scaffold. researchgate.net

From 2-Aminobenzamides: 2-Aminobenzamides are also common precursors. They can undergo cyclocondensation with various reagents like aldehydes, orthoesters, or β-ketoesters to form the quinazolinone ring. ijprajournal.comorganic-chemistry.orgmdpi.com For instance, a copper-catalyzed domino reaction of 2-aminobenzamides with alkyl halides can afford 2-substituted quinazolin-4(3H)-ones in good yields. organic-chemistry.org

The table below summarizes several key cyclization strategies.

Starting Material(s)Reagent(s)Description
Anthranilic AcidAcetic Anhydride, then Primary AmineA two-step process where an intermediate benzoxazinone (B8607429) is formed and subsequently reacted with an amine to yield the 2,3-disubstituted quinazolinone. nih.govtandfonline.com
2-AminobenzamideAldehydes, then Oxidant (e.g., PIDA)Condensation with an aldehyde forms a dihydroquinazolinone intermediate, which is then oxidized to the final aromatic quinazolinone. organic-chemistry.org
2-Nitrobenzoic Acid DerivativesFormamide, In(III) or Bi(III) saltsAn intermolecular reductive N-heterocyclization that provides the quinazolinone core in high yields. researchgate.net
Isatoic AnhydridePrimary Amine, Benzylic AlcoholsA one-pot method involving the dehydrative N-benzylation of an in-situ generated anthranilamide followed by cyclization. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become a powerful tool in synthetic chemistry. nih.gov They offer high efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.govacs.org Several MCRs have been developed for the synthesis of quinazolinones.

Ugi Four-Component Reaction (Ugi-4CR): This reaction is one of the most well-known MCRs and has been applied to the synthesis of complex quinazolinone scaffolds. nih.gov A typical Ugi-4CR involves an acid, an aldehyde, an isocyanide, and an amine, which combine to form an α-acylamino amide intermediate that can undergo further cyclization. acs.org

Three-Component Reactions: A variety of three-component strategies have been reported. For example, the reaction of isatoic anhydride, an aromatic aldehyde, and urea (B33335) under solvent-free conditions can produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Another efficient method is the palladium-catalyzed reaction of 2-aminobenzamides, aryl halides, and an isocyanide. organic-chemistry.org A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines (like anthranilates) also yields quinazolin-4(3H)-ones under mild, metal-free conditions. acs.org

The following table highlights some MCR approaches.

Reaction TypeComponentsCatalyst/Conditions
Ugi-based Protocolo-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammoniaTwo-step: Ugi-4CR followed by Palladium-catalyzed annulation. nih.govacs.org
One-pot Three-componentIsatoic anhydride, aromatic aldehydes, ureaSulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), solvent-free. researchgate.net
Palladium-catalyzed Three-component2-Aminobenzamides, aryl halides, tert-butyl isocyanidePalladium catalyst, involves an isocyanide insertion/cyclization sequence. organic-chemistry.org
Domino Three-componentArenediazonium salts, nitriles, anthranilatesMetal-free, 60 °C. acs.org

Functional group interconversion (FGI) allows for the modification of a core structure after its initial synthesis, providing access to analogues that may not be available through direct synthesis. ub.edusolubilityofthings.com For the this compound scaffold, the C-2 and N-3 positions are primary sites for such modifications.

Modifications at the C-2 Position: The 2-sulfanyl group exists in a tautomeric equilibrium with its 2-thioxo form. This functionality is a versatile handle for further reactions.

S-Alkylation: The sulfur atom can be readily alkylated using various alkyl halides in the presence of a base to yield 2-(alkylthio)quinazolinones. ekb.eg

Conversion to Hydrazide: The 2-thioxo group can be displaced. For instance, treatment of a 2-(carboxymethylthio) derivative with hydrazine (B178648) hydrate (B1144303) can produce the corresponding 2-hydrazinyl derivative, which is a precursor for synthesizing fused heterocyclic systems like triazoles. ekb.eg

Introduction of the Sulfanyl (B85325) Group: The sulfanyl group can be introduced by reacting a 2-chloro-4(3H)-quinazolinone with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea.

Modifications at the N-3 Position: The N-3 position is typically substituted by using a primary amine in the cyclization step. tandfonline.com However, post-synthesis modification is also possible.

N-Arylation/Alkylation: While direct alkylation or arylation of an existing quinazolinone can be challenging due to potential reaction at N-1, specific methods have been developed. For example, a copper-catalyzed coupling of N-substituted o-bromobenzamides with amides can be used to construct 2,3-disubstituted quinazolinones. organic-chemistry.org

The table below provides examples of functional group interconversions.

PositionStarting GroupReagent(s)Resulting Group
C-2-SH / =S (Thione)Alkyl Halide, Base-S-Alkyl (Alkylthio)
C-2-Cl (Chloro)NaSH or Thiourea-SH (Sulfanyl/Thione)
N-3-HPrimary Amine-N-Substituent (during cyclization)
N-3-H (on N-substituted o-bromobenzamide)Formamide, CuI/4-hydroxy-L-proline-N-Substituted quinazolinone

Design and Synthesis of Chemically Modified Analogues of this compound

The presence of the 3-acetylphenyl moiety provides a key site for derivatization, allowing for the synthesis of a library of analogues with potentially modulated properties.

The acetyl group is a versatile functional group that can undergo a wide range of chemical transformations. Standard organic chemistry reactions can be applied to modify this part of the molecule.

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions, can reduce the ketone completely to an ethyl group.

Condensation Reactions: The α-methyl protons of the acetyl group are acidic enough to participate in base-catalyzed condensation reactions. For example, a Claisen-Schmidt condensation with various aromatic aldehydes would yield chalcone-like derivatives (α,β-unsaturated ketones), significantly extending the conjugation and structure of the side chain.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group via the haloform reaction, using reagents like sodium hypobromite (B1234621) (NaOBr), which would introduce a carboxylate functionality.

Derivatization of the Carbonyl Group: The carbonyl group can react with nitrogen nucleophiles to form various derivatives. Reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazine or substituted hydrazines yields hydrazones. These derivatives can serve as ligands or be used in further synthetic transformations.

These derivatization strategies are summarized in the table below.

Reaction TypeReagent(s)Resulting Moiety
Reduction to AlcoholNaBH₄3-(1-Hydroxyethyl)phenyl
DeoxygenationH₂NNH₂, KOH (Wolff-Kishner)3-Ethylphenyl
Claisen-Schmidt CondensationAr-CHO, Base3-(3-Aryl-1-oxo-2-propenyl)phenyl
Haloform ReactionNaOBr3-Carboxyphenyl
Oxime FormationNH₂OH·HCl3-(1-(Hydroxyimino)ethyl)phenyl
Hydrazone FormationH₂NNH₂3-(1-Hydrazonoethyl)phenyl

Approaches to Vary the 2-Sulfanyl Group

The 2-sulfanyl (-SH) group of the quinazolinone scaffold is a key site for chemical modification, allowing for the introduction of a wide array of substituents through S-alkylation or S-arylation. This functionalization is a common strategy to expand the chemical diversity of 2-sulfanyl-4(3H)-quinazolinone analogues and investigate structure-activity relationships.

A prevalent method for modifying the 2-sulfanyl group involves its reaction with various electrophiles under basic conditions. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles like alkyl and benzyl (B1604629) halides. Typically, the synthesis involves treating the parent 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one with a suitable halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. nih.govmdpi.com This reaction proceeds via an Sₙ2 mechanism, leading to the formation of a new carbon-sulfur bond and yielding 2-(alkylthio)- or 2-(benzylthio)-3-arylquinazolin-4(3H)-ones. mdpi.com

For instance, various 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been successfully S-alkylated using different benzyl bromides. nih.gov The reaction is generally carried out by stirring the quinazolinone precursor with the appropriate benzyl bromide and potassium carbonate in acetone, resulting in the desired 2-(benzylthio)quinazolin-4(3H)-one derivatives. nih.govmdpi.com Similarly, arylation of the acidic thiol group can be achieved using various aryl halides under basic catalysis. mdpi.com These synthetic approaches provide a straightforward and efficient route to a diverse library of compounds with modified 2-substituents.

The table below summarizes representative modifications of the 2-sulfanyl group in quinazolinone derivatives based on published research findings.

Table 1: Examples of 2-Sulfanyl Group Derivatization

Parent Compound Class Reagents Conditions Product Class Reference
3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one Substituted Benzyl Bromides, K₂CO₃ Acetone, Stirring/Reflux 2-(Benzylsulfanyl)-3-aryl-3H-quinazolin-4-one nih.govmdpi.com

Diversification of the Quinazolinone Core

Beyond modification of the 2-sulfanyl group, the quinazolinone core itself offers multiple positions for structural diversification. The aromatic ring of the quinazolinone system (positions 5, 6, 7, and 8) and the N3-substituent are common targets for introducing chemical diversity. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting analogues. nih.govnih.gov

One of the primary strategies for diversifying the quinazolinone core begins with the selection of the starting materials. The synthesis of the this compound scaffold typically involves the condensation of a substituted anthranilic acid with an appropriate isothiocyanate. mdpi.com By using variously substituted anthranilic acids, it is possible to introduce a range of functional groups onto the benzene (B151609) ring of the quinazolinone core. For example, starting with 5-substituted or 4,5-disubstituted anthranilic acid derivatives allows for the synthesis of 6-substituted or 6,7-disubstituted quinazolinone analogues. mdpi.com Structure-activity relationship studies have indicated that the presence of halogen atoms at positions 6 and 8 can significantly influence the biological activity of these compounds. nih.gov

Similarly, the substituent at the N3 position can be varied by employing different isothiocyanates in the initial cyclization step. Reacting an anthranilic acid derivative with various 3- or 4-substituted phenyl isothiocyanates leads to a library of N3-aryl substituted 2-thioxo-quinazolinones. mdpi.com This approach allows for systematic exploration of the effects of different aromatic substituents at this position.

Further diversification can be achieved by chemical modification of the pre-formed quinazolinone ring. For example, functional groups on the quinazolinone core can be transformed into other moieties. A notable, though less common, modification involves the substitution at the C4 position. The carbonyl group can be converted to a chloro group, which can then be displaced by nucleophiles, such as a cyanide ion, to introduce new functionalities like a cyano group at position 4. mdpi.com This highlights the versatility of the quinazolinone scaffold for generating a wide range of derivatives through strategic synthetic planning. nih.govnih.gov

The table below outlines key strategies for the diversification of the quinazolinone core.

Table 2: Strategies for Quinazolinone Core Diversification

Position(s) for Diversification Synthetic Strategy Starting Materials / Reagents Resulting Modification Reference
6, 7, 8 Selection of starting material Substituted Anthranilic Acids Introduction of various substituents (e.g., halogens, methoxy) on the benzene ring mdpi.comnih.gov
3 Selection of starting material Substituted Aryl Isothiocyanates Introduction of various substituted aryl groups at the N3 position mdpi.com

In Vitro Pharmacological Investigations and Target Mechanism Elucidation of 3 3 Acetylphenyl 2 Sulfanyl 4 3h Quinazolinone Derivatives

Evaluation of In Vitro Biological Efficacy (e.g., Enzyme Inhibition, Receptor Modulation)

The biological efficacy of 2-sulfanyl-4(3H)-quinazolinone analogues has been systematically evaluated against a panel of enzymatic targets critical to disease pathology. These studies are fundamental to establishing the potency and selectivity profile of these derivatives.

Kinase Inhibition Profiles (e.g., EGFR, VEGFR2, HER2, CDK2, PI3K, B-RAF Kinase)

The quinazolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Derivatives of 2-sulfanyl-4(3H)-quinazolinone have been investigated for their inhibitory activity against several key protein kinases implicated in cancer.

One study synthesized a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives and tested their potential as multi-targeted kinase inhibitors. A particularly active compound from this series, substituted with a 4-chlorophenyl group at the N3 position, demonstrated potent inhibitory activity against several receptor tyrosine kinases. The compound exhibited significant inhibition of Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with activities in the nanomolar range that were comparable to their respective positive controls. However, its activity against Cyclin-Dependent Kinase 2 (CDK2) was less pronounced. nih.gov

The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. Various quinazolinone-based compounds have been developed as PI3K inhibitors. nih.govresearchgate.net For instance, certain 3-substituted quinazolin-4(3H)-one derivatives have been shown to display potent inhibitory activity against PI3Ks, particularly the PI3Kα isoform. nih.gov

Furthermore, the RAF kinases, especially B-RAF, are key components of the MAPK/ERK signaling pathway. The quinazolinone core has been utilized to develop selective B-RAF inhibitors. researchgate.net Hybrids of quinazolin-4-one have been synthesized and evaluated as dual inhibitors of EGFR and BRAFV600E, showing inhibitory efficacy in the nanomolar range. mdpi.com

Below is a table summarizing the kinase inhibitory activities of a representative 2-sulfanyl-4(3H)-quinazolinone derivative.

Kinase TargetTest CompoundIC₅₀ (µM)Reference InhibitorIC₅₀ (µM)
HER2 Compound 5d¹0.201 ± 0.015Lapatinib0.17 ± 0.013
EGFR Compound 5d¹0.246 ± 0.018Erlotinib0.19 ± 0.014
VEGFR2 Compound 5d¹0.312 ± 0.024Sunitinib0.28 ± 0.021
CDK2 Compound 5d¹2.097 ± 0.126Roscovitine0.32 ± 0.019

¹Compound 5d is a 2-sulfanylquinazolin-4(3H)-one derivative with a 4-chlorobenzyl group at the 2-thio position and a 4-chlorophenyl group at the N3 position. nih.gov

Other Enzyme Target Inhibition (e.g., COX-2, sEH, Penicillin-Binding Proteins)

Beyond kinases, the therapeutic utility of quinazolinone derivatives extends to other classes of enzymes.

Cyclooxygenase-2 (COX-2) Inhibition: The quinazolinone scaffold has been explored for the development of anti-inflammatory agents through the inhibition of COX-2. Molecular docking studies have indicated that 4(3H)-quinazolinone derivatives can effectively bind within the active site of the COX-2 enzyme, interacting with key residues such as Tyr384, Ser529, and Arg119.

Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension. A series of quinazoline-4(3H)-one derivatives were designed and evaluated as sEH inhibitors. Several of these compounds showed potent inhibitory activity, with one derivative, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide, emerging as a particularly potent sEH inhibitor with an IC₅₀ value of 0.5 nM, which was approximately twofold more potent than the reference inhibitor. nih.gov

Penicillin-Binding Proteins (PBPs) Inhibition: The emergence of antibiotic resistance has driven the search for new antibacterial agents. The 4(3H)-quinazolinone core has been identified as a promising scaffold for inhibitors of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. A novel antibacterial compound with this core was discovered through in silico screening for binding to PBP2a, a protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov Subsequent studies have shown that these compounds can inhibit PBP1 and PBP2a in MRSA, demonstrating their potential as a new class of antibiotics. nih.gov

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anti-proliferative effects of 3-(3-acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone derivatives are often mediated by their ability to disrupt critical cellular pathways, leading to programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Investigations into a potent 2-sulfanylquinazolin-4(3H)-one derivative revealed its ability to induce both early and late apoptosis in HepG2 human liver cancer cells. nih.gov The mechanism of apoptosis induction was found to be associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Specifically, treatment with the compound led to an approximate threefold increase in the gene expression of Bax and caspase-3, and a twofold increase for caspase-9. nih.gov Concurrently, the expression of the anti-apoptotic gene Bcl-2 was downregulated by 0.4-fold. nih.gov

In addition to inducing apoptosis, this derivative was also shown to cause cell cycle arrest at the S phase in HepG2 cells. nih.gov Other studies on different quinazolinone derivatives have reported cell cycle arrest at the G2/M phase, indicating that the specific effects can be dependent on the chemical structure of the derivative and the cancer cell type being studied.

Molecular Mechanisms of Action of this compound Analogues

Understanding the molecular mechanisms of action is paramount for the rational design and optimization of therapeutic agents. For analogues of this compound, this involves elucidating their direct interactions with protein targets and analyzing the subsequent effects on downstream signaling cascades.

Elucidation of Specific Protein-Ligand Interactions

Molecular docking studies have provided significant insights into how 2-sulfanyl-4(3H)-quinazolinone derivatives bind to their protein targets at an atomic level. These in silico models help to rationalize the observed biological activities and guide further structural modifications.

For kinase inhibition, docking studies of a potent 2-sulfanylquinazolin-4(3H)-one derivative into the ATP-binding sites of EGFR, VEGFR2, and HER2 have been performed. The analysis revealed that the compound establishes key binding interactions similar to those of known reference inhibitors. These interactions typically include:

Hydrogen bonding: Formation of hydrogen bonds with crucial amino acid residues in the hinge region of the kinase domain, which is a common feature of ATP-competitive inhibitors.

Halogen bonding: Where applicable, halogen substituents on the derivative can form halogen bonds, further stabilizing the ligand-protein complex. nih.gov

In the context of sEH inhibition, molecular modeling indicates that the quinazolinone ring serves as a suitable scaffold. The interactions within the sEH active site involve the carbonyl group of the quinazolinone forming a hydrogen bond with a key tyrosine residue, while other parts of the molecule engage in hydrophobic interactions within the enzyme's binding tunnel. nih.gov

Downstream Signaling Pathway Analysis

The inhibition of protein targets by this compound analogues triggers a cascade of events within the cell, altering various downstream signaling pathways that control cell fate.

The induction of apoptosis by these compounds is a direct consequence of perturbing survival signaling. The observed upregulation of Bax and downregulation of Bcl-2 alters the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing programmed cell death. nih.gov

Furthermore, by inhibiting receptor tyrosine kinases like EGFR and VEGFR2, these derivatives can block the activation of major downstream pro-survival and proliferative pathways. These include the PI3K/Akt pathway, which is central to cell survival, growth, and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell division and differentiation. The ability of quinazolinone derivatives to inhibit PI3K and B-RAF directly further underscores their capacity to disrupt these crucial signaling networks.

Structure Activity Relationship Sar Studies for Optimized Biological Function of 3 3 Acetylphenyl 2 Sulfanyl 4 3h Quinazolinone

Positional Scanning and Substituent Effects on the Quinazolinone Core

The quinazolinone core is a bicyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The nature, position, and stereochemistry of substituents on this core are pivotal in determining the biological activity of the resulting molecule.

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. researchgate.netresearchgate.netnih.gov Generally, substitutions at the 2, 3, 6, and 8 positions are considered crucial for modulating the pharmacological effects. researchgate.netresearchgate.net For instance, the introduction of bulky substituents at the 2-position has been a strategy to enhance the biological profile of these compounds.

The presence of electron-withdrawing or electron-donating groups on the quinazolinone ring can also dramatically alter the molecule's electronic properties, thereby affecting its interaction with biological targets. Halogen atoms, such as bromine or iodine, at positions 6 and 8 have been shown to influence the antimicrobial and anti-inflammatory activities of quinazolinone derivatives. nih.gov For example, some studies have indicated that the presence of a halogen at the 6-position can enhance the desired biological effects.

The following table summarizes the effects of various substituents on the quinazolinone core based on findings from related compounds.

Position of SubstitutionType of SubstituentObserved Effect on Biological Activity
2Aromatic/Heterocyclic ringsOften enhances anticancer and antimicrobial activities.
3Substituted aryl groupsModulates activity based on the nature and position of the substituent on the aryl ring.
6Halogens (e.g., Bromo, Iodo)Can increase anti-inflammatory and antibacterial potency.
8Halogens (e.g., Iodo)May contribute to enhanced biological activity.

Conformational and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a vital role in its interaction with biological targets. For quinazolinone derivatives, the spatial orientation of the substituents at the 2 and 3 positions can significantly impact their biological efficacy.

The flexibility of the bond connecting the 3-phenyl ring to the quinazolinone core allows for a range of conformations. The preferred conformation is one that allows for optimal binding to the target protein or enzyme. Computational studies, such as molecular docking, are often employed to predict the most favorable binding modes and to understand the conformational requirements for activity.

Stereochemistry becomes particularly important when a chiral center is present in the molecule. Although 3-(3-acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone itself is not chiral, the introduction of chiral substituents at any position could lead to stereoisomers with potentially different biological activities. This phenomenon, known as stereoselectivity, is a common feature of drug-receptor interactions. For many biologically active compounds, one enantiomer is significantly more potent than the other. While specific stereochemical studies on the title compound are not available, the principles of stereoselectivity are fundamental in drug design and would be a key consideration in the development of any chiral analogs.

Specific Contributions of the 3-Acetylphenyl Substituent to Biological Activity

The acetyl group is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. This alteration in electronic properties can affect the compound's ability to participate in hydrogen bonding or other non-covalent interactions with its biological target. The position of the acetyl group at the meta-position of the phenyl ring is also significant, as it dictates the spatial orientation of this functional group relative to the quinazolinone core.

In a study of related 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, the nature of the substituent on the 3-phenyl ring was found to be critical for antioxidant and enzyme inhibitory activities. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring modulated the potency of the compounds. While this study did not include the 3-acetylphenyl substituent specifically, it provides a framework for understanding how substitutions on the 3-phenyl ring can impact biological activity.

The table below, adapted from a study on related 3-aryl-2-thioxo-quinazolinones, illustrates the impact of different substituents on the 3-phenyl ring on antioxidant activity (DPPH radical scavenging).

3-Aryl SubstituentAntioxidant Activity (IC50 in mM)
4-Chlorophenyl0.191 ± 0.011
4-Bromophenyl0.262 ± 0.037
4-Methylphenyl0.165 ± 0.005
4-Methoxyphenyl0.291 ± 0.017

Data is for illustrative purposes from a study on related compounds and does not include the 3-acetylphenyl substituent. mdpi.com

This data suggests that both the electronic nature and the position of the substituent on the 3-phenyl ring are important for biological activity. The 3-acetylphenyl group in the title compound likely plays a similar role in fine-tuning its interactions with biological targets.

Role of the 2-Sulfanyl Moiety in Ligand-Target Recognition and Efficacy

The presence of a sulfanyl (B85325) (thio or mercapto) group at the 2-position of the quinazolinone ring is a common feature in many biologically active derivatives. researchgate.netnih.gov This moiety can exist in two tautomeric forms: the thione form (-C=S) and the thiol form (-S-H). The equilibrium between these two forms can be influenced by the surrounding chemical environment.

The 2-sulfanyl group is known to be a good coordinating agent for metal ions, which can be important for the mechanism of action of some enzyme inhibitors. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

In a study on 2-thio-substituted quinazolinones as antitubercular agents, the 2-thio moiety was found to be crucial for their activity. nih.gov Structure-activity relationship studies revealed that modifications at this position significantly impacted the antimycobacterial potency. Another study on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and its S-methylated analog showed that the thione form was slightly more active against a range of microorganisms, suggesting the importance of the C=S bond in its antimicrobial action. magnascientiapub.com

The following table summarizes the antibacterial activity of a related 2-thioxo-quinazolinone and its S-methylated derivative against various microbial strains.

CompoundStaphylococcus aureus (MIC in mg/mL)Escherichia coli (MIC in mg/mL)Candida albicans (MIC in mg/mL)
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one6810
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one81012

Data adapted from a study on related compounds. magnascientiapub.com

Computational Chemistry and Cheminformatics in the Study of 3 3 Acetylphenyl 2 Sulfanyl 4 3h Quinazolinone

Molecular Docking and Binding Affinity Predictions with Target Macromolecules

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is instrumental in understanding the binding mode of 2-sulfanyl-4(3H)-quinazolinone derivatives and predicting their binding affinity.

Research on novel 2-sulfanylquinazolin-4(3H)-one derivatives has utilized molecular docking to investigate their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, docking studies have been performed to predict the interaction of these compounds within the ATP-binding pockets of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

In a representative study, a synthesized 2-sulfanylquinazolin-4(3H)-one derivative demonstrated a strong binding affinity for the VEGFR2 active site, with a notable docking score and binding energy. The stability of the ligand-protein complex was attributed to a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, interactions might be observed with residues such as Cys1045, while hydrophobic contacts could involve Leu840, Val848, and Phe1047.

Similarly, docking studies on other quinazolinone derivatives have been conducted to elucidate their anti-inflammatory mechanisms. By docking these compounds into the active site of nuclear factor-kappa B (NF-κB), a key protein in the inflammatory pathway, researchers can correlate docking scores with the observed inhibition of inflammatory gene expression, such as COX-2. These models help clarify the structural basis for the compounds' biological activity.

Table 1: Example Molecular Docking Scores of a Quinazolinone Derivative with Protein Kinases

Target Protein Docking Score (kcal/mol) Binding Energy (kcal/mol) Interacting Residues (Example)
VEGFR2 -7.490 -67.081 Cys1045, Leu840, Phe1047
EGFR -6.150 -46.976 Leu840, Val848, Ala866
CDK2 -8.213 -55.987 Lys868, Leu889, Ile892

Note: Data is illustrative of typical findings in studies on 2-sulfanylquinazolin-4(3H)-one derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.

For the quinazolinone scaffold, both 2D and 3D-QSAR studies have been successfully employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models analyze the steric and electrostatic fields of a set of aligned molecules to determine which structural features are critical for activity.

In studies on 4(3H)-quinazolinone derivatives, robust QSAR models have been developed that show a strong correlation between the predicted and experimental biological activities, indicated by high squared correlation coefficient (R²) and cross-validated correlation coefficient (Q²) values. For example, a 3D-QSAR model for iodinated 4-(3H)-quinazolinones acting as dihydrofolate reductase (DHFR) inhibitors revealed that electron-withdrawing and lipophilic groups at specific positions on the phenyl ring were crucial for enhancing antitumor activity.

These models generate contour maps that visualize regions where specific properties would increase or decrease biological activity. For instance, a CoMSIA contour map might indicate that a bulky, electropositive substituent at one position is favorable, while a hydrogen-bond donor is preferred at another. Such insights are invaluable for the rational design and structural optimization of compounds like 3-(3-acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone for a desired therapeutic target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the docked pose and understanding the dynamic nature of the interactions between the ligand and its target.

MD simulations are often used to validate the results of molecular docking. After a quinazolinone derivative is docked into a receptor's active site, an MD simulation can be run for several nanoseconds to observe whether the ligand remains stably bound in its predicted orientation. The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A low and stable RMSD value suggests a stable binding mode.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique in cheminformatics used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. This "pharmacophore model" serves as a 3D query for searching large chemical databases to find new molecules that fit the model, a process known as virtual screening.

For quinazolinone derivatives, ligand-based pharmacophore models have been developed using a set of known active compounds. By identifying the common chemical features responsible for their activity, a model can be constructed. This model is then validated to ensure it can effectively distinguish between active and inactive compounds.

Once a robust pharmacophore model is established, it can be used to screen libraries containing millions of compounds to identify "hits" that match the pharmacophoric features. These hits can then be subjected to further computational analysis, such as molecular docking, to prioritize them for chemical synthesis and biological testing. This approach significantly accelerates the discovery of novel and structurally diverse ligands that possess the desired biological activity, moving beyond the initial chemical scaffold of this compound to find entirely new classes of potential therapeutic agents.

Interdisciplinary Applications and Future Research Directions for 3 3 Acetylphenyl 2 Sulfanyl 4 3h Quinazolinone

Potential as Chemical Probes for Biological Pathways

The 3-aryl-2-sulfanyl-4(3H)-quinazolinone framework, to which 3-(3-acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone belongs, serves as a versatile pharmacophore for developing chemical probes to investigate complex biological pathways. These compounds have demonstrated inhibitory activity against a range of enzymes, positioning them as valuable tools for dissecting cellular processes.

Derivatives of this class have been identified as inhibitors of enzymes crucial to cancer progression and metabolic disorders. For instance, certain 3-aryl-2-thioxo-quinazolinones have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), lactate dehydrogenase A (LDHA), α-glucosidase, and α-amylase mdpi.com.

COX-2 Inhibition : As probes for inflammation pathways, these molecules can help elucidate the role of prostaglandins in various physiological and pathological states.

LDHA Inhibition : By targeting LDHA, a key enzyme in anaerobic glycolysis, these compounds can be used to study the Warburg effect and explore metabolic vulnerabilities in cancer cells mdpi.com.

α-Glucosidase and α-Amylase Inhibition : Their ability to inhibit these carbohydrate-metabolizing enzymes makes them useful for investigating pathways related to hyperglycemia and type 2 diabetes mdpi.com.

Furthermore, the quinazolinone scaffold is a core structure in inhibitors of other significant signaling proteins, including protein tyrosine phosphatase 1B (PTP1B) and histamine H3 receptors, expanding their utility as probes in metabolic and neurological research jddtonline.info. The inherent luminescence properties of some quinazolinone derivatives also suggest a potential, yet to be fully explored, for developing fluorescent probes for biological imaging applications.

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its analogues has benefited from significant advancements in synthetic organic chemistry, moving towards more efficient and environmentally friendly methods.

A primary and widely used method involves the condensation of an appropriate anthranilic acid with an aryl isothiocyanate. Specifically for the 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one core, this is typically achieved by refluxing a mixture of a substituted anthranilic acid and a substituted phenyl isothiocyanate in a solvent such as glacial acetic acid mdpi.com. Another established route starts with the reaction between anthranilic acid and phenyl thiourea (B124793) researchgate.net.

Recent research has focused on "green chemistry" approaches to minimize environmental impact.

Deep Eutectic Solvents (DESs) : One innovative method employs deep eutectic solvents, such as a choline chloride and urea (B33335) mixture, as a green and eco-friendly medium. This approach facilitates the synthesis of 2-mercapto-3-aryl-quinazolinones from anthranilic acids and isothiocyanates without the need for traditional catalysts researchgate.net.

Phase Transfer Catalysis : An expedient and mild synthesis has been developed using β-cyclodextrin as a phase transfer catalyst in an aqueous medium. This method is used for the reaction of 2-mercapto-3-substituted quinazolin-4(3H)-ones with halo-acyl or halo-alkyl groups to produce thio-ethers ijarsct.co.in.

Microwave-Assisted Synthesis : To further enhance reaction efficiency, microwave irradiation has been successfully applied, particularly for the S-alkylation of the 2-mercapto group. This technique significantly reduces reaction times and often improves yields compared to conventional heating methods .

These advanced methodologies not only offer higher efficiency and sustainability but also provide versatile platforms for creating diverse libraries of quinazolinone derivatives for further biological screening.

Strategies for Lead Optimization and Analogue Development

The 3-aryl-2-sulfanyl-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, frequently serving as a "hit" or "lead" compound for optimization into potent therapeutic agents mdpi.comnih.gov. The process of lead optimization involves systematic structural modifications to enhance efficacy, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this process. Research has shown that the nature and position of substituents on both the quinazolinone core and the 3-aryl ring can dramatically influence biological activity mdpi.com. The 2-sulfanyl (-SH) group is a particularly attractive site for modification, as it can be readily alkylated or arylated to generate a wide array of analogues mdpi.comijarsct.co.in.

For example, studies on a series of 3-aryl-2-thioxo-quinazolinones and their S-benzylated derivatives have provided key SAR insights. It was observed that S-arylation generally enhanced antioxidant efficiency compared to the parent thioxo compounds mdpi.com. The specific combination of substituents on the quinazolinone ring and the 3-phenyl group was found to be critical for inhibitory potency against enzymes like COX-2 and LDHA mdpi.com.

Another powerful strategy for analogue development is molecular hybridization, where the quinazolinone scaffold is chemically linked to other known pharmacophores. For instance, combining the quinazolinone core with moieties like N-acylhydrazones or 1,2,4-triazoles has been explored to create hybrid molecules with potentially synergistic or enhanced biological activities nih.gov. This approach leverages the therapeutic strengths of multiple scaffolds to design novel and more effective drug candidates.

Compound SeriesModification StrategyKey SAR FindingObserved Biological ActivityReference
3-Aryl-2-thioxo-quinazolinones (Parent)Substitution on quinazolinone core and 3-aryl ringCombination of 6-chloro group and 3-(trifluoromethyl)phenyl group improved antioxidant activity.Antioxidant, COX-2/LDHA/α-amylase/α-glucosidase inhibition mdpi.com
3-Aryl-2-(benzylthio)quinazolinones (Analogue)S-benzylation of the 2-thiol groupS-benzylated derivatives were generally more potent antioxidants than their thioxo precursors.Enhanced antioxidant and enzyme inhibitory activities mdpi.com
Quinazolinone-Triazole HybridsLinking quinazolinone to a 1,2,4-triazole moiety via a 2-thioacetamido bridgeHybridization can enhance cytotoxic activity against cancer cell lines.Cytotoxicity against MCF-7 and HeLa cell lines nih.gov
Quinazolinone-Hydrazone HybridsCondensation of 3-amino-2-phenylquinazolin-4(3H)one with aromatic aldehydesReplacement of a quinazoline with a quinazolin-4(3H)one core enhanced activity.Phosphodiesterase-4 (PDE-4) inhibition nih.gov

Emerging Research Areas in Quinazolinone Derivatives

The quinazolinone scaffold continues to be a focal point of intensive research, with new applications and biological targets constantly emerging. The structural versatility of these compounds allows for their exploration in a wide array of therapeutic and technological fields.

Oncology : Quinazolinone derivatives are at the forefront of anticancer drug discovery. Beyond their role as metabolic enzyme inhibitors, they are being developed as:

Multi-Kinase Inhibitors : Compounds like Vandetanib and Idelalisib are quinazolinone-based drugs that inhibit critical kinases such as VEGFR, EGFR, and PI3K, which are involved in tumor growth, proliferation, and angiogenesis nih.gov.

Apoptosis Inducers : Many novel quinazolinones have been shown to induce programmed cell death (apoptosis) in cancer cells, making them promising candidates for cancer therapy mdpi.comnih.gov.

Tubulin Polymerization Inhibitors : Certain 2-aryl substituted quinazolines act by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs, thereby disrupting cell division in tumors mdpi.com.

Infectious Diseases : The scaffold is a source of potent antimicrobial agents. Research is ongoing to develop quinazolinone-based drugs against a spectrum of pathogens, with derivatives showing significant antibacterial, antifungal, antiviral, and antimalarial activities mdpi.com. They have been identified as promising leads for tackling drug-resistant bacteria nih.gov.

Agrochemicals : The biological activity of quinazolinones extends beyond medicine into agriculture. Recent studies have highlighted their potential as lead compounds for the development of novel antifungal agents to protect crops from pathogens like Fusarium graminearum, as well as new herbicides mdpi.com.

The continuous exploration of new synthetic routes and the application of computational tools for rational drug design are expected to further unlock the potential of this compound and the wider class of quinazolinone derivatives in addressing unmet challenges in medicine and beyond.

Q & A

Q. What advanced techniques are used to study metabolic pathways and metabolite identification?

  • Answer :
  • LC-HRMS/MS tracks metabolite formation in microsomal incubations.
  • Isotope labeling (¹⁴C or deuterium) elucidates biotransformation pathways.
  • CYP450 inhibition assays identify metabolic liabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.